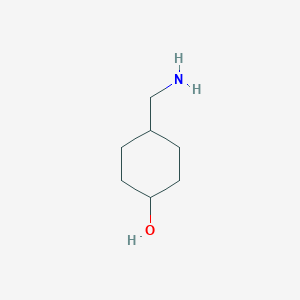
4-(Aminomethyl)cyclohexan-1-ol
Descripción general
Descripción
4-(Aminomethyl)cyclohexan-1-ol is a compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The compound has various synonyms such as trans-4-(aminomethyl)cyclohexan-1-ol and cis-4-(aminomethyl)cyclohexan-1-ol .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)cyclohexan-1-ol involves the reaction of cyclohexanone oxime with methylene chloride and ethanol . After the reaction, the catalyst is filtered off and a solution of hydrochloric acid in dioxane is added . The residue is then recrystallized from isopropanol to yield the product .Molecular Structure Analysis
The IUPAC name of the compound is 4-(aminomethyl)cyclohexan-1-ol . The InChI code is InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 . The compound has a topological polar surface area of 46.2 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 129.115364102 g/mol .Aplicaciones Científicas De Investigación
4-(Aminomethyl)cyclohexan-1-ol is a chemical compound with potential applications in various scientific and industrial fields. Its structure, consisting of a cyclohexane ring with an aminomethyl and a hydroxyl group, offers unique properties for research and development. This review focuses on the scientific research applications of 4-(Aminomethyl)cyclohexan-1-ol, excluding any information related to drug use, dosage, or side effects.
Catalytic Oxidation of Cyclohexene
Recent advancements in the catalytic oxidation of cyclohexene have shown that selective oxidation can lead to a range of industrially significant intermediates, such as cyclohexanone and cyclohexanol, which are crucial for the production of nylon and other polymers. The selective oxidation process, utilizing catalysts, allows for the targeted production of these intermediates with high efficiency and minimal by-products. This process is valuable for applications in both academia and industry, highlighting the importance of controlled oxidation reactions in chemical synthesis and material science (Cao et al., 2018).
Cyclodextrins and Drug Delivery Systems
Cyclodextrins, cyclic oligosaccharides, have been extensively studied for their ability to form host-guest inclusion complexes with various molecules, including pharmaceuticals. The unique properties of cyclodextrins, such as improving solubility and modifying drug release profiles, have made them valuable in drug delivery systems. Their application with antibiotics and antibacterial agents, specifically, has shown promise in enhancing antimicrobial activity, improving biological membrane permeability, and offering solutions to solubility challenges. This underscores the versatility of cyclodextrins in pharmaceutical applications and their potential to improve therapeutic efficacy and patient outcomes (Sharma & Baldi, 2016).
Hydrogen Storage and Delivery
The exploration of organic compounds as hydrogen carriers has identified cycloalkanes, such as methylcyclohexane, as potential candidates for hydrogen storage and delivery. The focus on developing efficient and selective dehydrogenation processes for these carriers is aimed at maximizing the releasable hydrogen content. The research emphasizes the need for new, cost-effective, and environmentally friendly catalysts to facilitate the dehydrogenation process, highlighting the role of organic liquid phase carriers in future energy storage and distribution systems (Bourane et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexan-1-ol | |
CAS RN |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


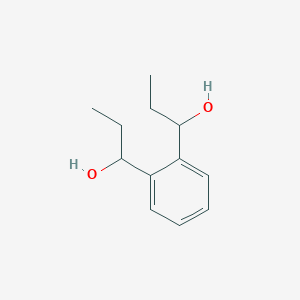
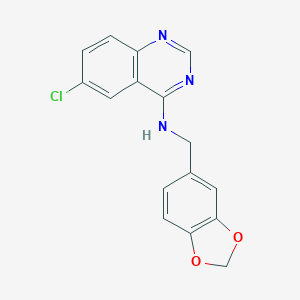
![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)
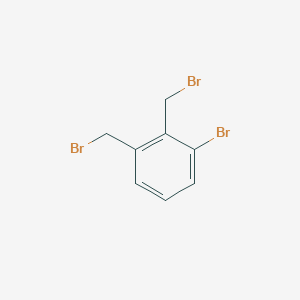
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
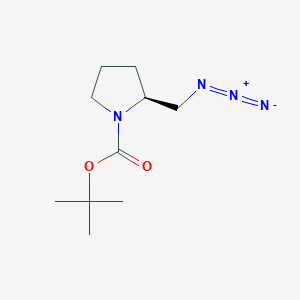
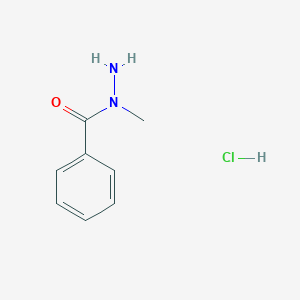
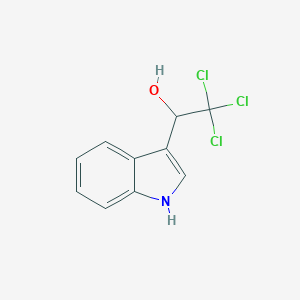

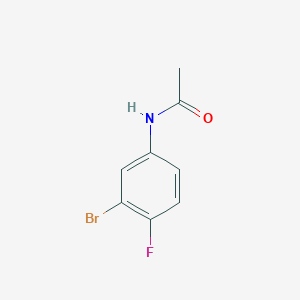
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
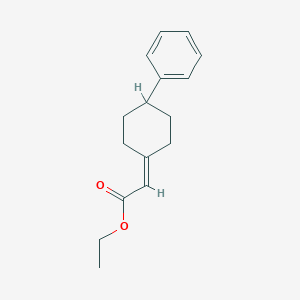
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)